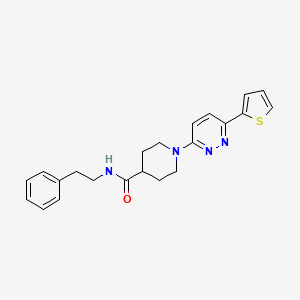

N-phenethyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of analogs related to N-phenethyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide often involves complex reactions where various derivatives are characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis. For instance, a series involving modifications to the piperidine-4-carboxamide structure has shown significant results in the context of anti-angiogenic and DNA cleavage activities, suggesting that electron donating and withdrawing groups play a crucial role in determining potency (Vinaya et al., 2017).

Molecular Structure Analysis

Molecular structure analysis, including DFT study and Hirshfeld surface analysis, has been conducted to understand the electronic structure and intermolecular interactions of related compounds. Such studies reveal detailed insights into the molecular electrostatic potential and frontier molecular orbitals, contributing to a deeper understanding of the chemical behavior of these compounds (Shifeng Ban et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving N-phenethyl derivatives often lead to diverse bioactive compounds. For example, aminomethylation reactions involving piperidinium derivatives have been explored, resulting in compounds with significant yields. These reactions are crucial for developing new N,S-containing heterocycles (V. Dotsenko et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are essential for their application in further research. Although specific studies on this compound are scarce, related research indicates the importance of these parameters in the synthesis and application of similar compounds.

Chemical Properties Analysis

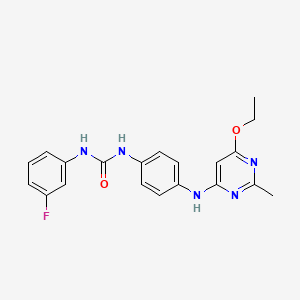

The chemical properties, including reactivity with various reagents, potential for forming derivatives, and interaction with biological molecules, are pivotal. The synthesis of derivatives from 2-chloro-6-ethoxy-4-acetylpyridine showcases the versatility and reactivity of the pyridine nucleus, leading to compounds with potential analgesic and antiparkinsonian activities (A. Amr et al., 2008).

Scientific Research Applications

Development of Scalable Synthesis for Kinase Inhibitors

The research on the scalable synthesis of VEGFR inhibitor AG-28262, a compound structurally distinct but relevant in the context of discussing the synthesis and application of complex molecules in drug development, highlights the challenges and solutions in synthesizing such compounds on a larger scale. This study underscores the importance of developing efficient synthesis routes for potential therapeutic agents (Scott et al., 2006).

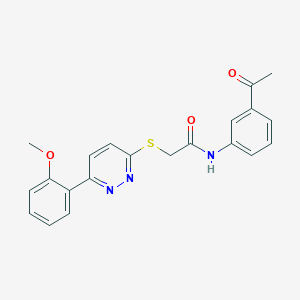

Antimycobacterial Activity of Novel Compounds

In the quest for new antimicrobial agents, the design, synthesis, and evaluation of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been reported, showcasing significant activity against drug-sensitive and resistant MTB strains. Such research demonstrates the potential of structurally diverse compounds in addressing global health challenges like tuberculosis (Lv et al., 2017).

Exploration of Antioxidant, Antitumor, and Antimicrobial Activities

The microwave-assisted synthesis of pyrazolopyridines and their evaluation for antioxidant, antitumor, and antimicrobial activities exemplify the multifaceted potential of heterocyclic compounds in medicinal chemistry. These studies contribute to the understanding of how structural variations can influence biological activity (El‐Borai et al., 2013).

Analgesic and Antiparkinsonian Potential

Research on thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has unveiled compounds with promising analgesic and antiparkinsonian activities. This indicates the therapeutic potential of novel synthetic compounds in neurology and pain management (Amr et al., 2008).

Anti-angiogenic and DNA Cleavage Activities

The synthesis and evaluation of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives for their anti-angiogenic and DNA cleavage activities demonstrate the application of chemical synthesis in developing compounds with potential anticancer properties (Kambappa et al., 2017).

properties

IUPAC Name |

N-(2-phenylethyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4OS/c27-22(23-13-10-17-5-2-1-3-6-17)18-11-14-26(15-12-18)21-9-8-19(24-25-21)20-7-4-16-28-20/h1-9,16,18H,10-15H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHNGLOJMLNEEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2485937.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2485938.png)

![6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2485939.png)

![N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2485951.png)

![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate](/img/structure/B2485952.png)